![molecular formula C23H18FN3O4S B2398745 ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate CAS No. 1206992-33-7](/img/structure/B2398745.png)
ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate
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Description
Ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C23H18FN3O4S and its molecular weight is 451.47. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PPAR Agonist Activity
PPARs (peroxisome proliferator-activated receptors) are nuclear receptors involved in regulating lipid metabolism, inflammation, and glucose homeostasis. Ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate has been identified as a potent triple-acting PPARα, -γ, and -δ agonist . Its EC50 values for PPARα, PPARγ, and PPARδ are 0.029 µM, 0.013 µM, and 0.029 µM, respectively. This unique profile makes it a promising candidate for metabolic disorders, including diabetes and dyslipidemia.
Antitubercular Activity
Indole derivatives, including ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate, have been investigated for their antitubercular potential. Although specific studies on this compound are limited, its structural features suggest potential antimycobacterial activity . Further research is needed to explore its efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG).
Benzofuran Derivatives with Cytotoxicity
Ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate belongs to the benzofuran class. Benzofuran derivatives have been studied for their cytotoxic effects. While this specific compound has not been extensively evaluated, its synthesis from commercially available starting materials suggests potential bioactivity . Investigating its cytotoxicity against cancer cell lines could be an interesting avenue.
Other Biological Activities
Although less explored, this compound may exhibit additional biological activities. Researchers could investigate its effects on inflammation, oxidative stress, or other cellular pathways. Its unique structure warrants further exploration in drug discovery and development.
Zhang, Q., Sun, P., Zheng, G., Wang, Y., Wang, X., Wei, H., & Xiang, W. (2012). Design and Synthesis of 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid: A Novel Triple-acting PPARα, -γ, and -δ Agonist. Chemistry Letters, 41(4), 406–408. DOI: 10.1246/cl.2012.406
Desai, N. C., Patel, H. D., & Patel, P. M. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1–8. DOI: 10.1186/s43094-020-00141-y
ACG Publications. (2018). A simplified synthetic route and study of cytotoxicity of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitro-benzofuran-3-carboxylate. Organic Chemistry, 11(1), 7–12. PDF
properties
IUPAC Name |
ethyl 2-[[2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S/c1-2-31-23(30)16-5-3-4-6-18(16)26-19(28)11-27-13-25-20-17(12-32-21(20)22(27)29)14-7-9-15(24)10-8-14/h3-10,12-13H,2,11H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYIXABTFYYTJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate |
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